molecular formula C33H34 B2944244 4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) CAS No. 1282582-89-1

4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene)

Cat. No.: B2944244
CAS No.: 1282582-89-1
M. Wt: 430.635
InChI Key: DVPXPRGFSDFHFO-UHFFFAOYSA-N
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Description

4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene): is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group and multiple ethyne (acetylene) linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction , which involves the coupling of a halogenated aromatic compound with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually require an inert atmosphere (e.g., nitrogen or argon), a suitable solvent (e.g., tetrahydrofuran or dimethylformamide), and elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (e.g., temperature, pressure, and reaction time) is common to optimize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene): can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: : Reduction reactions can convert the compound into its corresponding alkanes or alkenes.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.

  • Substitution: : Electrophilic substitution reactions often use strong acids (e.g., sulfuric acid, H₂SO₄) or Lewis acids (e.g., aluminum chloride, AlCl₃), while nucleophilic substitutions may involve strong bases (e.g., sodium hydride, NaH).

Major Products Formed

  • Oxidation: : Formation of alcohols, ketones, or carboxylic acids.

  • Reduction: : Production of alkanes or alkenes.

  • Substitution: : Introduction of various functional groups (e.g., nitro, amino, halogen) on the aromatic rings.

Scientific Research Applications

4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene): has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and materials science.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its use in drug discovery and development.

  • Industry: : Applied in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene): is unique due to its specific structural features, such as the cyclopropyl group and the ethyne linkages. Similar compounds include:

  • 4,4'-((2-Methoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene)

  • 4,4'-((2-Ethyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene)

Properties

IUPAC Name

1,4-bis[2-(4-butylphenyl)ethynyl]-2-cyclopropylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34/c1-3-5-7-26-9-13-28(14-10-26)17-18-30-20-22-31(33(25-30)32-23-24-32)21-19-29-15-11-27(12-16-29)8-6-4-2/h9-16,20,22,25,32H,3-8,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPXPRGFSDFHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCCC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5 g (26 mmol) of 1,4-dichloro-2-cyclopropylbenzene, 9.4 g (58 mmol) of 1-n-butyl-4-ethynylbenzene, 19 g (58 mmol) of caesium carbonate, 69 mg (0.3 mmol) of bis(acetonitrile)palladium(II) chloride and 382 mg (0.8 mmol) of 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl are dissolved in 80 ml of dioxane under nitrogen and heated at 100° C. overnight. 100 ml of water are added to the cooled solution, and the mixture is extracted twice with methyl t-butyl ether (100 ml). The combined organic phases are washed with water, dried over sodium sulfate and evaporated in vacuo. The residue is purified by column chromatography and recrystallised from ethanol, giving the title compound 1 as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
382 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
bis(acetonitrile)palladium(II) chloride
Quantity
69 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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